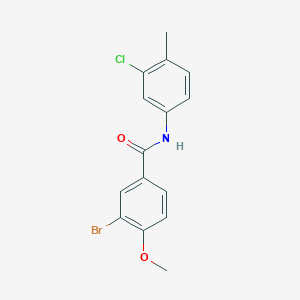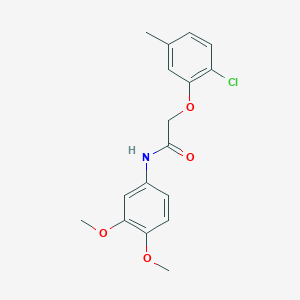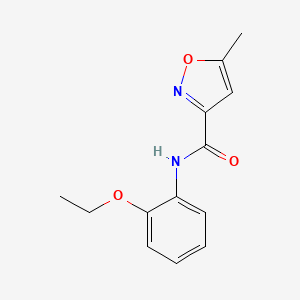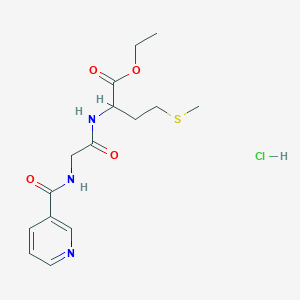
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, immune response, and cancer progression. In recent years, BRD0705 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to chromatin, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the expression of downstream target genes, including oncogenes and pro-inflammatory cytokines.
Biochemical and physiological effects:
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to have a significant impact on various biochemical and physiological processes. In cancer, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation and autoimmune disorders, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the off-target effects of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide on other bromodomain-containing proteins can lead to unwanted side effects and complicate the interpretation of results.
Future Directions
Despite its limitations, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has shown significant promise as a therapeutic agent in various diseases. Future research should focus on developing more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict the response to BET inhibitors can help identify patients who are most likely to benefit from this therapy. Finally, the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, can enhance their efficacy and reduce the risk of resistance.
Synthesis Methods
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzaldehyde, which is then reacted with 3-chloro-4-methyl aniline to obtain 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins are known to regulate the expression of oncogenes, and their inhibition has shown promising results in preclinical studies. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammation and autoimmune disorders, BET proteins play a crucial role in the regulation of cytokine production and immune cell activation. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of various autoimmune disorders, including rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)10-4-6-14(20-2)12(16)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCGMNTAUYQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)

![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)